molecular formula C20H24N2O4 B12185495 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole

3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole

Cat. No.: B12185495
M. Wt: 356.4 g/mol
InChI Key: OGUGYGPTPPXGRP-UHFFFAOYSA-N
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Description

3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole is a complex organic compound that features a unique combination of isoquinoline and isoxazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole typically involves multiple steps. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents to form the desired product. The reaction conditions often involve the use of solvents like ethanol or o-xylene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different isoquinoline derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole apart is its unique combination of isoquinoline and isoxazole structures, which may confer unique biological activities and chemical properties not found in its simpler analogs.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone

InChI

InChI=1S/C20H24N2O4/c1-24-17-10-13-8-9-22(12-14(13)11-18(17)25-2)20(23)19-15-6-4-3-5-7-16(15)26-21-19/h10-11H,3-9,12H2,1-2H3

InChI Key

OGUGYGPTPPXGRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NOC4=C3CCCCC4)OC

Origin of Product

United States

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